1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is a nucleoside derivative that plays a significant role in various biochemical pathways, particularly in the metabolism of nicotinamide adenine dinucleotide. This compound is recognized for its potential implications in cancer biology and metabolic processes. The structure consists of a pyridine ring with a carboxamide group and a ribofuranosyl moiety, making it a vital component in nucleotide metabolism.
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide falls under the classification of nucleosides and nucleotides. It is specifically categorized as a pyridine derivative due to the presence of the pyridine ring in its structure.
The synthesis of 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide can be achieved through various chemical reactions, including:
The synthesis often utilizes solid-phase synthesis techniques, where the ribofuranosyl moiety is anchored to a solid support, allowing for sequential addition of other functional groups. This method minimizes side reactions and enhances yield .
The molecular structure of 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide features:
The molecular formula for this compound is C₁₁H₁₃N₃O₅, with a molecular weight of approximately 253.24 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide participates in several chemical reactions:
Reactions involving this compound are often studied in vitro to understand its role in metabolic pathways. The kinetics of these reactions can provide insights into its stability and reactivity under physiological conditions .
The mechanism by which 1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide exerts its biological effects involves:
Studies indicate that this compound may enhance lung metastasis in certain cancer models by modulating endothelial cell function and promoting changes in energy status within these cells .
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide is typically characterized by:
The compound demonstrates stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its melting point ranges around 200°C, indicating thermal stability suitable for many laboratory applications .
1 Beta-D-ribofuranosylpyridin-4-one 3-carboxamide has several applications in scientific research:
Over the following decades, elevated concentrations of 4PYR were consistently documented across multiple disease states. Notably, patients with chronic renal failure exhibited markedly increased levels of 4PYR and its phosphorylated derivatives, particularly 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP), within their erythrocytes. The degree of accumulation correlated directly with the severity of renal impairment and diminished glomerular filtration rate (GFR) [2]. Beyond renal disease, significant 4PYR accumulation has been identified in association with active HIV infection, chronic inflammation, and notably, several cancer types. Research demonstrated elevated plasma concentrations in patients with non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer (BC), often correlating with disease progression and metastatic burden [1] [3] [4]. This recurring presence across distinct yet metabolically stressful conditions solidified the status of 4PYR as a marker of underlying pathology, particularly pointing toward its potential role in cancer biology.
4PYR belongs to the broader family of pyridine carboxamide derivatives and exhibits striking structural parallels to essential nicotinamide (NA, vitamin B3) metabolites central to cellular energy metabolism and redox balance. Its core structure consists of a pyridone ring (oxidized pyridine) substituted at the N1-position by a β-D-ribofuranosyl moiety and at the C3-position by a carboxamide group. This configuration renders it a structural isomer of 2-pyridone-5-carboxamide-1-β-D-ribonucleoside (2PYR), with the primary distinction being the position of the carbonyl group within the pyridone ring (C4=O in 4PYR vs. C2=O in 2PYR) [2] [4].
Table 1: Key Structural Features and Analogies of 4PYR
Feature | 4PYR | Nicotinamide Riboside (NR) | Nicotinamide Adenine Dinucleotide (NAD⁺) |
---|---|---|---|
Core Heterocycle | 4-Pyridone-3-carboxamide | Nicotinamide | Nicotinamide |
Ribose Attachment | β-D-ribofuranosyl at N1 | β-D-ribofuranosyl at N1 | β-D-ribofuranosyl at N1 (as part of NMN/NR moiety) |
High-Energy Bonds | None (precursor) | None (precursor) | Anhydride bond between nicotinamide riboside and adenosine diphosphate |
Key Analogous Metabolites | 4PYMP, 4PYDP, 4PYTP, 4PYRAD (NAD⁺ analog) | NMN, NAD⁺ | N/A (parent cofactor) |
Functionally, 4PYR integrates into the nicotinamide metabolic network. It is primarily generated in the liver via the cytosolic aldehyde oxidase (AO)-mediated oxidation of nicotinamide riboside (NR) [4]. Once formed, 4PYR undergoes phosphorylation by cellular kinases (adenosine kinase being a key enzyme), leading to the formation of 4PYR monophosphate (4PYMP), diphosphate (4PYDP), and triphosphate (4PYTP). Crucially, 4PYR can also be metabolized into an analog of NAD⁺, termed 4PYR adenine dinucleotide (4PYRAD) [1] [3]. This structural mimicry allows 4PYR and its metabolites, particularly 4PYRAD and 4PYTP, to potentially interfere with NAD⁺-dependent enzymatic processes. These processes include critical pathways such as energy metabolism (glycolysis, oxidative phosphorylation), DNA repair (PARP activity), and redox signaling (sirtuin activity). Furthermore, 4PYTP has been hypothesized to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis, potentially disrupting purine nucleotide pools essential for DNA/RNA synthesis and cell proliferation [2].
Accumulating clinical and preclinical evidence underscores the significant epidemiological relevance of 4PYR in cancer, positioning it firmly as a novel oncometabolite – an endogenous metabolite that, when accumulated, can promote tumor progression and malignancy. Elevated plasma and tissue concentrations of 4PYR have been documented across diverse human cancers. Studies reveal significantly higher plasma 4PYR levels in patients with metastatic breast cancer compared to those with localized disease or healthy controls [3] [4]. Similarly, increased concentrations are observed in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), suggesting a potential association with tumor aggressiveness rather than being cancer-type specific [3].
Table 2: Association of 4PYR with Cancer Progression and Metastasis - Key Research Findings
Cancer Model/Type | Key Findings on 4PYR | Proposed Mechanism | Reference Source |
---|---|---|---|
Murine 4T1 Breast Cancer | Accumulation promotes lung metastasis without affecting primary tumor growth; increases lung endothelial permeability. | Shifts endothelial extracellular adenine catabolism towards inosine; induces vascular inflammation. | [3] [4] |
Human Breast Cancer | Elevated plasma levels correlate with metastatic burden. | Potential interference with NAD⁺ metabolism, endothelial dysfunction, and modulation of CD73-adenosine axis. | [3] [4] |
Non-Small Cell Lung Cancer (NSCLC) | Increased plasma concentration detected. | Biomarker potential; possible contribution to metabolic dysregulation in tumor microenvironment. | [3] |
Cyclophosphamide Therapy Interference | Abolishes antitumor effect of cyclophosphamide in 4T1 model. | Alters hepatic CYP450 enzyme profile (↑CYP2C9, ↓CYP3A4); induces pro-inflammatory endothelial phenotype. | [1] |
Mechanistically, 4PYR impacts cancer biology through both direct and indirect pathways. While in vitro studies show that 4PYR can reduce the invasive potential and migration of some cancer cells (e.g., 4T1, MDA-MB-231) by modulating the CD73-adenosine signaling axis [4], its most profound in vivo effects appear to be on the tumor microenvironment (TME), particularly the vascular endothelium. 4PYR accumulation induces a pro-inflammatory shift in endothelial cells (ECs). This manifests as altered ectoenzyme activity on the EC surface: increased ecto-adenosine deaminase (eADA) activity and ATP hydrolysis, leading to accelerated breakdown of anti-inflammatory adenosine into pro-inflammatory inosine [1] [4]. This metabolic shift, coupled with direct cytotoxic effects on ECs, results in increased endothelial permeability. In the context of metastasis, this vascular dysfunction facilitates the extravasation of circulating tumor cells (CTCs), thereby promoting the establishment of secondary tumors (metastases), particularly in the lungs [3] [4]. Furthermore, 4PYR accumulation has been shown to interfere with chemotherapy efficacy. In murine breast cancer models, co-administration of 4PYR abolished the antitumor activity of cyclophosphamide (+4PYR+CP group showed significantly increased tumor growth vs. +CP group). This interference correlates with 4PYR-induced alterations in hepatic cytochrome P450 enzymes (significantly elevating CYP2C9 and reducing CYP3A4 levels), which are crucial for the metabolic activation of cyclophosphamide from a prodrug to its cytotoxic form [1].
The epidemiological pattern of 4PYR accumulation across cancers and its demonstrable biological effects on metastasis and treatment resistance highlight its clinical significance as a biomarker and a potential contributor to cancer morbidity and mortality. Understanding its sources, metabolic consequences, and cellular targets provides avenues for potential therapeutic interventions aimed at mitigating its detrimental effects.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8